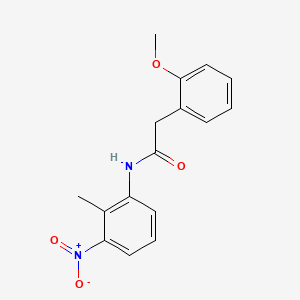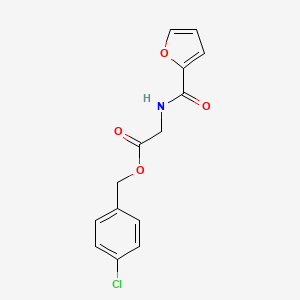
3-(4-Methylbenzoyl)chromen-4-one
Overview
Description
3-(4-Methylbenzoyl)chromen-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound belongs to the class of oxygen-containing heterocycles and is known for its diverse biological activities. The chroman-4-one framework is a major building block in a large class of medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve optimizing reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative C–C bond formation mediated by TBHP/TBAI, which converts chroman-4-ones to 4H-chromen-4-ones .
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) are commonly used reagents for oxidative reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various chroman-4-one derivatives, which exhibit diverse biological activities such as anticancer, antioxidant, and antimicrobial properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing novel compounds with potential therapeutic applications.
Biology: Exhibits significant biological activities, including anticancer, antioxidant, and antimicrobial properties.
Medicine: Potential therapeutic agent for treating various diseases due to its diverse biological activities.
Industry: Used in cosmetic preparations for skin and hair care, as well as in the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, chroman-4-one derivatives have been shown to exhibit high binding affinities to Aβ plaques, which are associated with Alzheimer’s disease. This binding affinity is due to the compound’s ability to interact with specific molecular targets, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound, known for its diverse biological activities.
Chromen-4-one: Similar structure but with a double bond between C-2 and C-3, exhibiting different biological activities.
Flavonoids: A large class of compounds with similar structural features and diverse biological activities.
Uniqueness
3-(4-Methylbenzoyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methylbenzoyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-11-6-8-12(9-7-11)16(18)14-10-20-15-5-3-2-4-13(15)17(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDUKFMWNLTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(3-Chlorophenyl)-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B5653244.png)


![3-[(4aR,7aS)-6,6-dioxo-4-(3-pyrrol-1-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]propanoic acid](/img/structure/B5653265.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5653267.png)
![1-methyl-4-(4-morpholinylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5653281.png)


![1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B5653299.png)
![(3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653308.png)
![(3aR*,6aR*)-2-(cyclobutylmethyl)-5-(2,4-dimethylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653311.png)
![2-[(4-nitrophenyl)methyl-propylamino]ethanol](/img/structure/B5653318.png)

![6-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5653336.png)
